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Compound of Interest

Compound Name:
Cyclohexyl-phenyl-methanone

oxime

Cat. No.: B8275882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

cyclohexyl-phenyl-methanone oxime as a ligand in coordination chemistry. The information

is compiled from established principles of coordination chemistry and available literature on

similar oxime-based ligands.

Introduction
Cyclohexyl-phenyl-methanone oxime is a ketoxime that possesses both a bulky aliphatic

cyclohexyl group and an aromatic phenyl group attached to the oxime functional group. This

structure suggests its potential as a versatile chelating ligand for various metal ions. The

nitrogen atom of the oxime group can coordinate to a metal center, and upon deprotonation of

the hydroxyl group, the oxygen atom can also participate in coordination, leading to the

formation of stable chelate rings. The lipophilic nature of the cyclohexyl and phenyl groups may

enhance the solubility of its metal complexes in organic solvents, making it a candidate for

applications in solvent extraction and catalysis.

Physicochemical Properties of Cyclohexyl-phenyl-methanone Oxime
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Property Value

Molecular Formula C₁₃H₁₇NO

Molecular Weight 203.28 g/mol

Appearance Expected to be a crystalline solid

Solubility
Likely soluble in organic solvents like ethanol,

methanol, acetone, and chloroform

CAS Number 23554-71-4

Experimental Protocols
Synthesis of Cyclohexyl-phenyl-methanone (Precursor)
A common route for the synthesis of cyclohexyl-phenyl-methanone is through the Friedel-Crafts

acylation of benzene with cyclohexanecarbonyl chloride.

Materials:

Cyclohexanecarboxylic acid

Thionyl chloride (SOCl₂)

Benzene

Anhydrous aluminum chloride (AlCl₃)

Hydrochloric acid (HCl), dilute

Sodium bicarbonate (NaHCO₃) solution, saturated

Anhydrous magnesium sulfate (MgSO₄)

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:
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Preparation of Cyclohexanecarbonyl Chloride:

In a round-bottom flask equipped with a reflux condenser and a gas trap, add

cyclohexanecarboxylic acid.

Slowly add thionyl chloride (approximately 1.5 equivalents) to the flask.

Gently heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases

ceases.

Allow the reaction mixture to cool to room temperature.

Distill the mixture under reduced pressure to obtain pure cyclohexanecarbonyl chloride.

Friedel-Crafts Acylation:

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux

condenser, suspend anhydrous aluminum chloride (approximately 1.1 equivalents) in an

excess of dry benzene (which acts as both solvent and reactant).

Cool the suspension in an ice bath to 0-5 °C.

Slowly add the freshly distilled cyclohexanecarbonyl chloride dropwise from the dropping

funnel with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-3 hours.

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and

concentrated hydrochloric acid.

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g.,

diethyl ether).

Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The crude product can be purified by vacuum distillation or recrystallization from a suitable

solvent like ethanol.

Synthesis of Cyclohexyl-phenyl-methanone

Cyclohexanecarboxylic Acid

Cyclohexanecarbonyl Chloride

 + SOCl₂
Reflux

Cyclohexyl-phenyl-methanone

 + Benzene
+ Anhydrous AlCl₃

Friedel-Crafts Acylation

Click to download full resolution via product page

Fig. 1: Synthesis workflow for the precursor.

Synthesis of Cyclohexyl-phenyl-methanone Oxime
The synthesis of the oxime is achieved through the reaction of the corresponding ketone with

hydroxylamine hydrochloride.

Materials:

Cyclohexyl-phenyl-methanone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8275882?utm_src=pdf-body-img
https://www.benchchem.com/product/b8275882?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8275882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (CH₃COONa) or pyridine

Ethanol

Water

Procedure:

Dissolve cyclohexyl-phenyl-methanone in ethanol in a round-bottom flask.

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and

sodium acetate (or pyridine) in slight excess (approximately 1.2-1.5 equivalents). The base is

added to liberate the free hydroxylamine.

Add the hydroxylamine solution to the ethanolic solution of the ketone.

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly add cold water to the reaction mixture to precipitate the crude oxime.

Filter the precipitate, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or an ethanol-water mixture.

Synthesis of Metal Complexes with Cyclohexyl-phenyl-
methanone Oxime
A general procedure for the synthesis of transition metal complexes (e.g., Cu(II), Ni(II), Co(II))

is provided below. The stoichiometry of the resulting complex (e.g., ML₂ or ML₃) will depend on

the metal ion and the reaction conditions.

Materials:
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Cyclohexyl-phenyl-methanone oxime (Ligand, L)

A metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

Methanol or Ethanol

A weak base (e.g., sodium acetate or a dilute solution of NaOH)

Procedure:

Dissolve the cyclohexyl-phenyl-methanone oxime ligand in hot ethanol or methanol.

In a separate flask, dissolve the metal salt in the same solvent.

Slowly add the ligand solution to the metal salt solution with constant stirring. A color change

is often observed, indicating complex formation.

Adjust the pH of the solution to a slightly basic or neutral range by adding a weak base

dropwise. This facilitates the deprotonation of the oxime's hydroxyl group, promoting

chelation.

Heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.

Allow the solution to cool to room temperature. The metal complex will often precipitate out.

Filter the precipitated complex, wash with the solvent used and then with a small amount of

cold water to remove any unreacted salts.

Dry the complex in a desiccator over anhydrous CaCl₂.
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Synthesis of Ligand and Metal Complex

Cyclohexyl-phenyl-methanone

Cyclohexyl-phenyl-methanone Oxime (L)

 + NH₂OH·HCl
+ Base

Metal Complex (MLn)

 + Metal Salt (MXn)
+ Base
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Solvent Extraction Workflow

Aqueous Phase (Metal Ions)

Mixing

 pH Adjustment

Phase Separation

Organic Phase (Ligand)

Metal-depleted Aqueous Phase Metal-loaded Organic Phase

Stripping (with Acid)

Recovered Metal Ions (Aqueous) Regenerated Ligand (Organic)
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Analytical Application Logic

Sample with Metal Ion

Addition of Ligand Solution

Formation of Metal-Ligand Complex

Precipitation (Gravimetry) Color Development (Spectrophotometry)

Weighing

Quantification

Absorbance Measurement

Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols: Cyclohexyl-phenyl-
methanone Oxime in Coordination Chemistry]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8275882#cyclohexyl-phenyl-methanone-oxime-
as-a-ligand-in-coordination-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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